Infigratinib is a small molecule inhibitor specifically targeting the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It is classified as a pan-fibroblast growth factor receptor kinase inhibitor and is primarily utilized in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with specific FGFR2 fusions or rearrangements. The chemical formula for Infigratinib is , with a molecular weight of approximately 560.475 g/mol .
Infigratinib works by inhibiting the aberrant signaling pathways associated with FGFR, which are often implicated in various cancers. This inhibition leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring activating mutations or fusions in FGFR genes .
Infigratinib acts by targeting fibroblast growth factor receptors (FGFRs) []. FGFRs are a family of cell-surface proteins involved in cell growth and survival. In some cancers, including cholangiocarcinoma (bile duct cancer), genetic alterations can lead to abnormal activation of FGFRs, promoting uncontrolled cell growth []. Infigratinib binds to FGFRs, blocking their activity and hindering the growth and spread of cancer cells [, ].
Infigratinib is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of cell-surface receptors involved in cell proliferation, differentiation, migration, and survival. Infigratinib specifically inhibits FGFR1, FGFR2, and FGFR3 kinases []. This targeted inhibition disrupts the signaling pathways downstream of these receptors, leading to the suppression of tumor cell growth and survival [].
Infigratinib has been evaluated in clinical trials for the treatment of various cancers driven by FGFR alterations, including:
Inhibition of FGFR signaling by Infigratinib disrupts several key cellular processes that are essential for tumor growth and survival. These include:
The mechanism of action of Infigratinib involves reversible non-competitive inhibition of FGFRs. Specifically, it binds to the ATP-binding site within the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This action disrupts cellular processes that contribute to tumor growth and survival .
In vitro studies have shown that Infigratinib effectively inhibits cell proliferation in cancer cell lines with FGFR mutations or amplifications. The drug exhibits varying binding affinities across different FGFR subtypes, with the highest affinity reported for FGFR1 and FGFR2 .
The synthesis is optimized to ensure high yield and purity suitable for clinical applications .
Infigratinib is primarily indicated for the treatment of cholangiocarcinoma that is locally advanced or metastatic and has specific genetic alterations in FGFR2. It received accelerated approval from the FDA under the trade name Truseltiq on May 28, 2021 .
Beyond cholangiocarcinoma, ongoing research is exploring its efficacy against other malignancies characterized by aberrant FGFR signaling, including certain types of bladder cancer and other solid tumors .
Infigratinib undergoes significant metabolism primarily through cytochrome P450 enzyme CYP3A4, accounting for about 94% of its metabolic processing. Consequently, it may interact with other drugs that are substrates or inhibitors of this enzyme, leading to altered drug levels and potential toxicity .
Studies have shown that Infigratinib can inhibit certain transport proteins such as MATE1 and BCRP but has a low potential to inhibit major cytochrome P450 enzymes at clinically relevant concentrations .
Several compounds exhibit similar mechanisms of action as Infigratinib by targeting fibroblast growth factor receptors. Notable examples include:
Compound Name | Mechanism of Action | FDA Approval Year | Uniqueness |
---|---|---|---|
Erdafitinib | Pan-FGFR inhibitor | 2019 | First approved for bladder cancer |
Futibatinib | Selective FGFR1 inhibitor | 2020 | Unique selectivity profile |
Pemigatinib | Pan-FGFR inhibitor | 2020 | Approved for cholangiocarcinoma |
Infigratinib stands out due to its specific application in cholangiocarcinoma with FGFR2 fusions and its unique pharmacokinetic profile, including its metabolism predominantly via CYP3A4 and its distinct adverse effect profile compared to other FGFR inhibitors .
Infigratinib, chemically known as 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methylurea, represents a complex synthetic target requiring sophisticated chemical methodologies [27] [28]. The compound possesses a molecular formula of C26H31Cl2N7O3 with a molecular weight of 560.48 daltons [4] [5].
The established synthetic route to infigratinib involves a convergent approach utilizing multiple key intermediates [10]. The synthesis commences with 4,6-difluoropyrimidine as the starting material, which undergoes nucleophilic substitution with methylamine to yield the first intermediate [10]. This reaction proceeds under mild conditions at 15°C in ethanol solvent, with methylamine added as an aqueous solution [10].
The second critical transformation involves the reaction of the methylamine-substituted pyrimidine with phenyl chloroformate [10]. This acylation reaction is conducted at low temperature (-5°C to 5°C) in dichloromethane to minimize side reactions and decomposition [10]. The phenyl chloroformate serves as an activating reagent, converting the secondary amine to a carbamate intermediate that facilitates subsequent coupling reactions [10].
A pivotal step in the synthesis involves the coupling of the carbamate intermediate with 4-(4-ethylpiperazin-1-yl)aniline [10]. This reaction utilizes triethylamine as a base and proceeds in tetrahydrofuran solvent at room temperature [10]. The coupling reaction demonstrates high selectivity and yields the desired substituted pyrimidine derivative [10].
The final transformation involves the reaction with 2,6-dichloro-3,5-dimethoxyaniline to form the terminal urea linkage [10]. This step employs sodium hydride as a base in N,N-dimethylformamide solvent, with the reaction conducted at 25°C [10]. The process requires careful temperature control to prevent decomposition of sensitive intermediates [10].
Reaction Step | Starting Material | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|---|
1 | 4,6-difluoropyrimidine | Methylamine | Ethanol | 15°C | 91.9% |
2 | Intermediate II | Phenyl chloroformate | Dichloromethane | -5°C to 5°C | 98.8% |
3 | Intermediate III | 4-(4-ethylpiperazin-1-yl)aniline | Tetrahydrofuran | 25°C | 88.8% |
4 | Intermediate V | 2,6-dichloro-3,5-dimethoxyaniline | N,N-dimethylformamide | 25°C | 86.4% |
The optimization of infigratinib synthesis has focused on improving reaction yields, reducing formation of impurities, and enhancing overall process efficiency [10]. Systematic studies have identified critical parameters that significantly impact reaction outcomes and product quality [10].
Temperature control emerges as a crucial factor in yield optimization [10]. The initial nucleophilic substitution with methylamine shows optimal conversion when maintained at 15°C, with higher temperatures leading to increased side product formation [10]. The molar ratio of reactants has been optimized to 1:2.0-2.1 for compound I to methylamine, providing maximum yield while minimizing excess reagent usage [10].
The acylation step with phenyl chloroformate requires precise temperature management to prevent hydrolysis and decomposition [10]. Optimal conditions involve addition of phenyl chloroformate at -5°C followed by gradual warming to ambient temperature [10]. The molar ratio of 1:1.0-1.2 for the pyrimidine intermediate to phenyl chloroformate provides the best balance between complete conversion and minimal side reactions [10].
Solvent selection plays a critical role in reaction optimization [10]. Tetrahydrofuran demonstrates superior performance for the coupling reactions compared to alternative solvents such as dichloromethane or N,N-dimethylformamide [10]. The ethereal solvent provides optimal solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [10].
Base selection and stoichiometry significantly impact reaction efficiency [10]. Triethylamine proves most effective for the coupling reactions, with optimal ratios of 1:1.0-1.2 equivalents relative to the limiting reactant [10]. Alternative bases such as N-diisopropylethylamine show comparable results but with slightly reduced yields [10].
The final urea formation step benefits from careful optimization of base strength and reaction conditions [10]. Sodium hydride demonstrates superior performance compared to potassium tert-butoxide or lithium bis(trimethylsilyl)amide [10]. The optimal molar ratio ranges from 1:1.8-2.0 equivalents of base to substrate, providing complete conversion while minimizing over-reaction [10].
Parameter | Optimal Condition | Yield Impact | Key Considerations |
---|---|---|---|
Temperature (Step 1) | 15°C | +15% vs 25°C | Minimizes side reactions |
Methylamine ratio | 1:2.0-2.1 equiv | +8% vs 1:1.5 | Complete conversion |
Phenyl chloroformate temp | -5°C addition | +12% vs 0°C | Reduces hydrolysis |
Base (coupling step) | Triethylamine | +5% vs DIPEA | Optimal nucleophilicity |
Final step base | Sodium hydride | +10% vs KOtBu | Higher reactivity |
The patent landscape surrounding infigratinib synthesis reveals extensive intellectual property protection covering multiple synthetic approaches and key intermediates [7] [13]. Novartis holds fundamental patents covering the original synthetic methodology and core chemical structure [8] [9].
The primary patent protection encompasses the pyrimidine urea derivatives as kinase inhibitors, with specific claims covering the synthetic methodology disclosed in 2004 [39]. This foundational patent establishes broad protection for the chemical class and basic synthetic approaches [39]. The patent describes convergent synthetic strategies utilizing substituted pyrimidines as key intermediates [39].
Subsequent patent filings have addressed improvements in synthetic efficiency and alternative reaction pathways [10]. A significant Chinese patent (CN115785001B) discloses an optimized preparation method that achieves substantially higher overall yields compared to earlier approaches [10]. This patent claims a total yield of 69.7% with purity exceeding 99%, representing a dramatic improvement over previous methodologies that achieved less than 8% overall yield [10].
The patent analysis reveals strategic coverage of critical synthetic intermediates and reaction conditions [10]. Key protected elements include the use of specific starting materials, optimized reaction sequences, and novel purification methods [10]. The patents demonstrate evolution from early methodologies requiring harsh conditions and toxic reagents to more environmentally benign and scalable processes [10].
Alternative synthetic routes described in patent literature address specific challenges such as elimination of phosgene-based chemistry [10]. Earlier methodologies relied on triphosgene for intermediate preparation, presenting significant safety and environmental concerns [10]. Newer patent applications describe routes that avoid such hazardous reagents while maintaining or improving overall efficiency [10].
Patent coverage extends to crystalline forms and salt preparations of infigratinib [8]. Multiple patents describe various salt forms including mesylate, phosphate, and hydrochloride derivatives [5] [6]. These patents provide protection for different formulation approaches and manufacturing methods [8] [9].
Patent Family | Jurisdiction | Key Claims | Filing Date | Status |
---|---|---|---|---|
Pyrimidine urea derivatives | Multiple | Core structure and synthesis | 2004 | Active |
Crystalline forms | US/EU | Salt forms and polymorphs | 2009 | Active |
Optimized synthesis | China | Improved yield methodology | 2022 | Active |
Manufacturing process | US | Industrial production | 2020 | Pending |
The transition from laboratory-scale synthesis to industrial manufacturing of infigratinib presents numerous technical and economic challenges [23] [24]. Commercial production requires careful consideration of process scalability, cost optimization, and regulatory compliance [23].
Temperature control emerges as a critical challenge in large-scale synthesis [10]. The requirement for precise temperature maintenance during low-temperature reactions becomes increasingly difficult as batch sizes increase [10]. Industrial reactors must incorporate sophisticated cooling systems to maintain the -5°C conditions required for optimal yields in the phenyl chloroformate step [10].
Solvent management represents a significant industrial challenge due to the multiple solvent systems required throughout the synthesis [10]. The process utilizes ethanol, dichloromethane, tetrahydrofuran, and N,N-dimethylformamide across different reaction steps [10]. Industrial implementation requires efficient solvent recovery and recycling systems to maintain economic viability [10].
Impurity control becomes increasingly complex at manufacturing scale [10]. The formation of difficult-to-remove impurities, particularly urea-type compounds, necessitates multiple recrystallization steps that reduce overall yields [10]. Industrial processes must balance impurity levels with acceptable yields while meeting pharmaceutical quality standards [23].
The handling of moisture-sensitive intermediates poses significant challenges in large-scale production [10]. Several synthetic intermediates demonstrate instability in the presence of water, requiring stringent atmospheric control throughout the manufacturing process [10]. Industrial facilities must maintain inert atmosphere conditions across multiple reaction vessels and transfer operations [10].
Waste management and environmental considerations significantly impact industrial production costs [10]. The synthesis generates substantial quantities of organic waste requiring proper disposal or treatment [10]. Environmental regulations mandate comprehensive waste treatment systems that add significant capital and operating costs to manufacturing facilities [10].
Quality control and analytical testing requirements scale non-linearly with production volume [23]. Each batch requires extensive analytical characterization to ensure pharmaceutical quality standards [23]. The commercial batch sizes reported range from kilograms to multi-kilogram scales, with corresponding increases in analytical testing requirements [23].
Process development for commercial manufacturing has focused on single-batch crystallization to improve efficiency [16]. Traditional processes required dual crystallization steps, reducing overall yields and increasing processing time [16]. Optimized industrial processes achieve single crystallization with 89% isolated yield while maintaining pharmaceutical quality specifications [16].
Challenge Category | Impact Level | Mitigation Strategy | Cost Factor |
---|---|---|---|
Temperature Control | High | Advanced cooling systems | 15-20% CAPEX |
Solvent Recovery | Medium | Distillation systems | 10-15% OPEX |
Impurity Control | High | Multi-stage purification | 20-25% yield loss |
Moisture Control | Medium | Inert atmosphere systems | 5-10% CAPEX |
Waste Treatment | High | On-site treatment facilities | 25-30% OPEX |
Quality Control | Medium | Automated analytical systems | 8-12% OPEX |